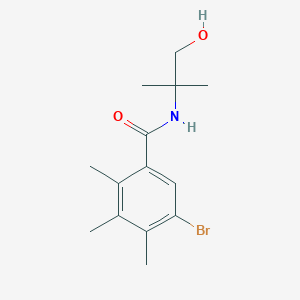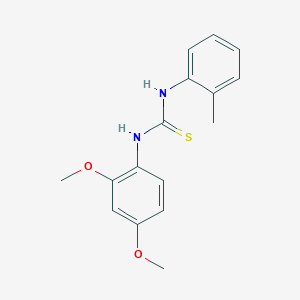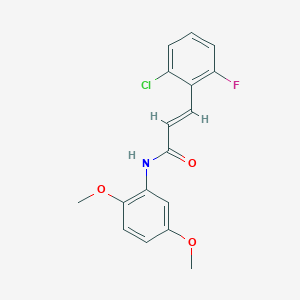![molecular formula C15H13BrN4O B5792019 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5792019.png)
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-methylphenol.
Formation of Intermediate: The 4-bromobenzyl chloride reacts with sodium azide to form 4-bromobenzyl azide.
Cyclization: The 4-bromobenzyl azide undergoes cyclization with 2-methylphenol in the presence of a base such as potassium carbonate to form the desired tetrazole compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents.
Scientific Research Applications
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds due to its tetrazole moiety, which is known for its bioactivity.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect.
Comparison with Similar Compounds
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-bromophenyl)-4-[(2-methylphenyl)methyl]piperazine: This compound also contains a bromophenyl group but has a piperazine ring instead of a tetrazole ring.
1-(4-bromophenyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxamide: This compound has a similar bromophenyl group but a different core structure.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-11-4-2-3-5-14(11)21-10-15-17-18-19-20(15)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCNSADFQDFDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)
![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3-chlorophenoxy)propanoate](/img/structure/B5791975.png)


![N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5791988.png)
![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE](/img/structure/B5792001.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5792015.png)
![N-[(4-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5792041.png)
